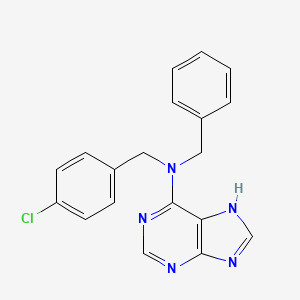

N-benzyl-N-(4-chlorobenzyl)-7H-purin-6-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H16ClN5 |

|---|---|

Molecular Weight |

349.8 g/mol |

IUPAC Name |

N-benzyl-N-[(4-chlorophenyl)methyl]-7H-purin-6-amine |

InChI |

InChI=1S/C19H16ClN5/c20-16-8-6-15(7-9-16)11-25(10-14-4-2-1-3-5-14)19-17-18(22-12-21-17)23-13-24-19/h1-9,12-13H,10-11H2,(H,21,22,23,24) |

InChI Key |

XRJAFPONNKQNLV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=C(C=C2)Cl)C3=NC=NC4=C3NC=N4 |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

-

Preparation of N-Benzyl-1H-Pyrrol-1-Amine :

-

Substitution at N6 :

Key Observations

-

Solvent Role : Isopropanol enhances solubility of reactants and stabilizes intermediates.

-

Base Dependency : NaOH facilitates hydrolysis in the first step, while HCl protonates the purine to activate the leaving group.

Method 2: Chan-Lam Coupling and SNAr Reactions

This method, reported in ACS publications, leverages palladium-catalyzed coupling and nucleophilic aromatic substitution (SNAr).

Reaction Sequence

-

N9 Arylation :

-

N6 Amination :

Critical Parameters

| Parameter | Optimal Value | Impact on Reaction |

|---|---|---|

| Solvent | DMF or DMSO | Enhances solubility of intermediates |

| Base | DBU or NaOH | Deprotonates amines for nucleophilic attack |

| Temperature | 80–120°C | Accelerates SNAr kinetics |

Method 3: Direct SNAr on 2,6-Dichloropurine

This streamlined approach uses sequential SNAr reactions on 2,6-dichloropurine.

Reaction Workflow

Mechanistic Insights

-

Oxidizing Agent Role : TBHP facilitates C–H bond activation, enabling amination at the benzylic position.

-

Catalyst Influence : n-Bu₄NI enhances iodide ion concentration, promoting SNAr efficiency.

Regioselectivity and Purification

Regioselectivity is critical to avoid undesired N7 substitutions. Strategies include:

Purification Techniques

Comparative Analysis of Methods

Optimization and Challenges

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(4-chlorobenzyl)-7H-purin-6-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorobenzyl groups using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium methoxide in methanol or potassium cyanide in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce the corresponding amines.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds similar to N-benzyl-N-(4-chlorobenzyl)-7H-purin-6-amine exhibit significant antiviral properties, particularly against flaviviruses such as Zika virus (ZIKV) and Dengue virus (DENV). The structural features of these compounds contribute to their effectiveness as antiviral agents.

Case Study: Antiviral Screening

A study focused on 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines demonstrated that specific substitutions on the purine scaffold enhanced antiviral activity. For instance, compounds with a para-nitrobenzyl moiety showed promising results against ZIKV, indicating that similar modifications in this compound could yield effective antiviral agents .

Antioxidant Properties

This compound has also been evaluated for its antioxidant potential. Studies suggest that purine derivatives can exhibit significant free radical scavenging activity, which is crucial in preventing oxidative stress-related diseases.

Research Findings

The antioxidant capacity of related compounds was assessed using the DPPH discoloration method, showing effective radical scavenging abilities. The presence of hydroxyl groups in the structure has been linked to enhanced antioxidant activity .

| Compound | DPPH Scavenging Activity (%) | Reference |

|---|---|---|

| Compound A | 64.5% after 20 min | |

| Compound B | 79% after 60 min | |

| This compound | TBD | TBD |

Cancer Therapeutics

The compound's potential as an anticancer agent is another area of interest. Research has shown that structurally similar purine derivatives can inhibit key kinases involved in cancer progression.

Case Study: Kinase Inhibition

A study explored the synthesis of new purine derivatives as Bcr-Abl tyrosine kinase inhibitors, which play a critical role in chronic myeloid leukemia (CML). The findings suggest that modifications to the purine scaffold can enhance inhibitory activity against cancer cell proliferation .

Pharmacological Insights

The pharmacological profile of this compound indicates its potential use in therapeutic applications beyond antiviral and anticancer activities. Its structural analogs have been studied for their effects on various biological pathways, including oxidative stress response and apoptosis regulation.

Research Overview

Studies have shown that certain nitrogen-containing compounds derived from purines exhibit protective effects against oxidative stress and apoptosis in cellular models. This suggests a broader therapeutic potential for this compound in treating diseases characterized by oxidative damage .

Mechanism of Action

The mechanism of action of N-benzyl-N-(4-chlorobenzyl)-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the benzyl groups and purine ring significantly influence molecular mass, lipophilicity, and reactivity. Key examples include:

Key Observations :

- The 4-chlorobenzyl group in the target compound increases molecular mass by ~70 g/mol compared to non-chlorinated analogs (e.g., N-benzyl-N-butyl).

- Chlorine substitution on the benzyl ring (vs.

Herbicidal Activity

In assays against Brassica napus (rape) and Echinochloa crus-galli (barnyard grass), compounds with 4-chlorobenzyl groups demonstrated selective inhibition of rape (Table 1, ):

| Compound | Inhibition (%) vs. Rape | Inhibition (%) vs. Barnyard Grass |

|---|---|---|

| N-(4-chlorobenzyl)-substituted | 85–90 | <10 |

| N-(4-methoxyphenyl)-substituted | 60–70 | <10 |

| N-(phenyl)-substituted | 40–50 | <5 |

The 4-chlorobenzyl group enhances herbicidal specificity for broadleaf plants, likely due to interactions with auxin-signaling pathways .

Cytokinin Activity

Compared to classical cytokinins like kinetin and BAP (N-benzyl-9H-purin-6-amine), the target compound shows reduced plant-growth-promoting effects. For example:

Biological Activity

N-benzyl-N-(4-chlorobenzyl)-7H-purin-6-amine is a synthetic compound belonging to the purine class, characterized by its unique structure that includes a purine core substituted with benzyl and 4-chlorobenzyl groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition.

- Molecular Formula : C₁₈H₁₈ClN₅

- Molecular Weight : Approximately 335.8 g/mol

The purine backbone is crucial for various biological processes, especially in nucleic acid metabolism. The structural modifications of this compound may influence its binding affinity and biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

-

Inhibition of Cyclin-Dependent Kinases (CDKs) :

- CDKs are essential for cell cycle regulation. Inhibition of these kinases can lead to cell cycle arrest, making this compound a candidate for anticancer therapies.

-

Enzyme Interaction Studies :

- Binding affinity studies reveal that this compound interacts with various biological targets, potentially modulating enzyme activities and cellular pathways. Such interactions are critical for understanding its therapeutic potential.

- Antioxidant Activity :

Comparative Analysis with Related Compounds

The following table summarizes the properties and biological activities of compounds related to this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-benzyl-2-chloro-9H-purin-6-amine | C₁₈H₁₈ClN₅ | Inhibits cyclin-dependent kinases; anticancer properties |

| 9-benzyl-N-(2-chlorophenyl)-9H-purin-6-amine | C₁₈H₁₈ClN₅ | Potential kinase inhibitor; used in biochemical research |

| 6-benzylaminopurine | C₁₁H₁₂N₄ | Plant growth regulator; affects cytokinin pathways |

| N-Benzyl-N-(2-chlorophenyl)-9H-purin-6-amines | C₂₄H₂₂ClN₉ | Similar structure; used in medicinal chemistry |

Case Studies

Several studies have explored the biological activities of purine derivatives, including this compound:

- Anticancer Activity :

- Enzyme Inhibition :

- Pharmacological Potential :

Q & A

Q. What are effective synthetic routes for N-benzyl-N-(4-chlorobenzyl)-7H-purin-6-amine?

Answer: A common approach involves nucleophilic substitution reactions. For example, 4-chlorobenzyl chloride can react with a purine derivative under alkaline conditions. A protocol adapted from 4-chlorobenzyl chloride reactions (see ) involves refluxing with anhydrous potassium carbonate in ethanol to facilitate etherification or alkylation. Key steps include:

- Reagent ratios : Use a 1.2:1 molar excess of 4-chlorobenzyl chloride to the purine precursor.

- Catalyst : Anhydrous K₂CO₃ (2 equivalents) to deprotonate the purine amine.

- Workup : Precipitation in cold water followed by recrystallization from ethanol.

Optimization Tip : Monitor reaction progress via TLC or HPLC, as color changes alone (as noted in ) may not guarantee completion.

Q. Reference :

Q. How can researchers characterize the purity and structural identity of this compound?

Answer: Combined spectroscopic and chromatographic methods are critical:

- HPLC/GC-MS : Assess purity using C18 columns with acetonitrile/water gradients.

- NMR : Confirm substitution patterns (e.g., benzyl vs. 4-chlorobenzyl groups) via - and -NMR. The aromatic protons of the 4-chlorobenzyl group appear as a doublet (δ ~7.3 ppm).

- Melting Point : Compare with literature values (e.g., purine derivatives in and typically melt at 360–365°C).

Caution : Purines like 7H-purin-6-amine derivatives may degrade at high temperatures; use differential scanning calorimetry (DSC) for thermal stability analysis.

Q. How does the substitution pattern (N-benzyl vs. N-(4-chlorobenzyl)) influence biological activity?

Answer: The 4-chlorobenzyl group enhances lipophilicity and electron-withdrawing effects, potentially altering binding to targets like cytokinin receptors (). Methodological insights:

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., methoxy, nitro) and test in bioassays (e.g., plant cell division assays for cytokinin-like activity).

- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to compare binding affinities of benzyl vs. 4-chlorobenzyl derivatives to receptors like AHK3 (Arabidopsis histidine kinase 3).

Data Contradiction : While highlights cytokinin activity, shows purine derivatives acting as corrosion inhibitors (89–96% efficiency). This suggests context-dependent multifunctionality.

Q. Reference :

Q. What computational methods are suitable for modeling interactions of this compound with biological targets?

Answer:

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate binding stability in aqueous environments. Parameterize the 4-chlorobenzyl group using the GAFF force field.

- Quantum Mechanics (QM) : Calculate electrostatic potential surfaces (EPS) at the B3LYP/6-31G* level to identify nucleophilic/electrophilic regions.

- ADME Prediction : Tools like SwissADME can predict logP (lipophilicity) and BBB permeability, critical for drug design (e.g., notes logP ~0.44 for related purines).

Q. How can researchers resolve contradictions in inhibition efficiency data for purine derivatives?

Answer: Conflicting results (e.g., corrosion inhibition vs. plant hormone activity) arise from experimental variables:

- Concentration Dependence : Test a wide range (0.1–10 mM) to identify optimal efficacy windows ( used 1.0 M HCl but did not specify inhibitor concentrations).

- Environmental Factors : pH, temperature, and electrolyte composition can alter adsorption mechanisms (Langmuir vs. Freundlich models in ).

- Surface Analysis : Combine SEM/EDS (for elemental composition) and AFM (for roughness) to correlate inhibition efficiency with film formation.

Q. Reference :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.